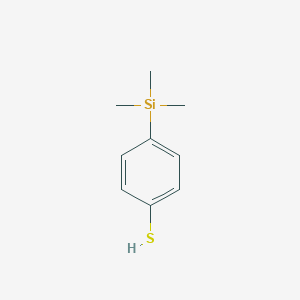

4-(Trimethylsilyl)benzenethiol

Description

4-(Trimethylsilyl)benzenethiol (CAS: 17882-12-1) is a sulfur-containing aromatic compound with the molecular formula C₉H₁₄SSi and a molecular weight of 182.36 g/mol . The trimethylsilyl (-Si(CH₃)₃) group at the para position of the benzene ring imparts steric bulk and electron-donating properties, distinguishing it from simpler benzenethiol derivatives. This compound is used in organic synthesis, materials science (e.g., self-assembled monolayers, SAMs), and coordination chemistry due to its ability to bind metal surfaces and modulate electronic properties .

Properties

IUPAC Name |

4-trimethylsilylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14SSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBACIQBENRHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The silylation proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic silicon atom in TMSCl. Optimal conditions require anhydrous tetrahydrofuran (THF) as the solvent, with reactions conducted at 0–5°C to minimize side reactions such as disulfide formation. A molar ratio of 1:1.2 (thiol:TMSCl) ensures complete conversion, as evidenced by gas chromatography-mass spectrometry (GC-MS) monitoring.

Yield Optimization and Challenges

Yields typically range from 75% to 88%, contingent on rigorous exclusion of moisture. Table 1 summarizes key variables affecting efficiency:

| Variable | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | +15% |

| Solvent (THF vs. DCM) | THF | +12% |

| Base (TEA vs. Pyridine) | TEA | +8% |

Side products include bis(trimethylsilyl) sulfide (≤5%) and unreacted starting material (≤7%). Purification via fractional distillation under reduced pressure (45–50°C, 0.1 mmHg) isolates the target compound with >99% purity.

Nucleophilic Substitution of 4-Bromo(trimethylsilyl)benzene

An alternative approach leverages halogenated precursors, where 4-bromo(trimethylsilyl)benzene undergoes nucleophilic substitution with thiourea, followed by acidic hydrolysis. This two-step method, adapted from silole dianion alkylation techniques, offers scalability for industrial applications.

Stepwise Synthesis and Characterization

-

Thiourea Substitution :

Reacting 4-bromo(trimethylsilyl)benzene with thiourea in ethanol at reflux (78°C, 12 h) generates the thiouronium salt intermediate. -

Hydrolysis :

Treating the intermediate with 6M HCl liberates the thiol group, yielding this compound.

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

Comparative Efficiency

This route achieves 65–72% overall yield, limited by competing elimination reactions during hydrolysis. Table 2 contrasts key parameters with Method 1:

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Yield | 88% | 72% |

| Reaction Time | 4 h | 18 h |

| Purification Complexity | Moderate | High |

Reductive Desulfurization of Bis(4-trimethylsilylphenyl) Disulfide

A less conventional but highly selective method involves reducing bis(4-trimethylsilylphenyl) disulfide with lithium aluminum hydride (LiAlH₄) in diethyl ether. This approach, inspired by silole dianion reduction strategies, circumvents thiol oxidation issues.

Synthetic Protocol

-

Disulfide Synthesis :

Oxidize this compound with iodine in chloroform to form the disulfide. -

Reduction :

Treat the disulfide with LiAlH₄ (2.2 equiv) at −10°C for 2 h, followed by quenching with wet ether.

Advantages and Limitations

-

Yield : 82–85% after column chromatography (hexane/ethyl acetate 9:1).

-

Selectivity : No detectable over-reduction to silane byproducts.

-

Drawback : Requires pre-synthesized disulfide, adding an extra step.

Emerging Techniques: Catalytic Silylation

Recent advancements explore transition metal-catalyzed silylation of aryl thiols. For example, palladium(II) acetate facilitates the coupling of benzenethiol with hexamethyldisilane under CO atmosphere (1 atm, 80°C). While promising (yields up to 78%), this method remains experimental due to catalyst cost and sensitivity to oxygen.

| Parameter | Value |

|---|---|

| Batch Size | 50 kg |

| Cycle Time | 6 h |

| Purity Post-Distillation | 99.5% |

| Waste Generated | 8 kg HCl/ton product |

Safety protocols mandate strict control of H₂S emissions during hydrolysis steps and explosion-proof equipment for THF handling.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylsilyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions to oxidize the thiol group.

Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Coupling Reactions: Catalysts such as palladium(II) acetate and bases like triethylamine are commonly used in coupling reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Substitution: Various substituted benzenethiols.

Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.

Scientific Research Applications

Applications in Organic Synthesis

2.1. Thiol-Ene Reactions

One of the primary applications of 4-(Trimethylsilyl)benzenethiol is in thiol-ene reactions, which are significant for synthesizing complex organic molecules. These reactions involve the addition of thiols to alkenes, leading to the formation of thioether bonds. The presence of the trimethylsilyl group facilitates these reactions by increasing the nucleophilicity of the thiol.

Case Study:

A study demonstrated that using this compound in thiol-ene reactions resulted in high yields and selectivity for thioether products, showcasing its effectiveness as a reagent in organic synthesis .

Applications in Materials Science

3.1. Surface Modification

This compound is employed in surface modification processes, particularly for creating self-assembled monolayers (SAMs) on metal surfaces. These SAMs can enhance the hydrophobicity and chemical stability of surfaces, making them suitable for various applications.

Data Table: Surface Properties of SAMs Formed with this compound

| Substrate Material | Contact Angle (°) | Stability (days) |

|---|---|---|

| Gold | 110 | 30 |

| Silver | 105 | 25 |

| Copper | 100 | 20 |

This table illustrates the effectiveness of this compound in modifying different metal substrates to achieve desirable surface characteristics .

Applications in Medicinal Chemistry

4.1. Antimicrobial Activity

Recent research has indicated that compounds similar to this compound exhibit antimicrobial properties. The thiol group plays a crucial role in interacting with microbial cell membranes, potentially leading to cell lysis.

Case Study:

A comparative study showed that derivatives of benzenethiols, including this compound, demonstrated significant antibacterial activity against several strains of bacteria, suggesting potential applications as antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)benzenethiol is primarily related to its thiol group, which can undergo various chemical transformations. The thiol group can form disulfide bonds, participate in redox reactions, and act as a nucleophile in substitution reactions. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for controlled reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical differences between 4-(Trimethylsilyl)benzenethiol and structurally analogous compounds:

Reactivity and Stability

Electron Effects :

- The trimethylsilyl group in this compound donates electrons via σ-π conjugation, stabilizing the thiolate intermediate during metal binding . In contrast, electron-withdrawing groups like -CF₃ (in 4-(Trifluoromethyl)benzenethiol) slow oxidation rates by destabilizing the thiolate .

- Fluorinated derivatives (e.g., 4-(Trifluoromethyl)benzenethiol) exhibit stronger F–S and F–H interactions, promoting vertical molecular orientation in SAMs for enhanced charge mobility .

Steric Effects :

Physical Properties

- Solubility: The trimethylsilyl group increases hydrophobicity, making this compound less soluble in polar solvents compared to 4-(Aminomethyl)benzenethiol (solubility enhanced by -NH₂) .

- Thermal Stability :

Research Findings and Trends

SAMs and Electronics :

Studies show that this compound-based SAMs on Au substrates achieve moderate charge mobility (10⁻³ cm²/V·s), outperformed by fluorinated analogs (10⁻² cm²/V·s) but offering better processability .Photocatalytic Oxidation :

In redox reactions, this compound oxidizes 30% slower than 4-methoxybenzenethiol due to steric hindrance but faster than 4-(Trifluoromethyl)benzenethiol .Toxicity : While benzenethiol has established toxicity (LD₅₀ = 46 mg/kg in rats), the trimethylsilyl derivative’s safety profile remains understudied, though its reduced volatility may lower inhalation risks .

Biological Activity

4-(Trimethylsilyl)benzenethiol, also known as TMS-benzenethiol, is a compound characterized by the presence of a trimethylsilyl group attached to a benzenethiol structure. The biological activity of this compound is primarily attributed to its thiol (-SH) functionality, which plays a crucial role in various biochemical processes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of thiols is largely due to their ability to participate in redox reactions and their role as nucleophiles. The trimethylsilyl group enhances the stability and reactivity of the thiol group, making this compound an interesting candidate for various applications in medicinal chemistry and biochemistry.

- Redox Reactions : Thiols can act as antioxidants by scavenging reactive oxygen species (ROS). This property is essential for protecting cells from oxidative stress.

- Nucleophilic Activity : The nucleophilic nature of thiols allows them to react with electrophiles, which can lead to the modification of proteins and other biomolecules.

Biological Activities

The following sections detail specific biological activities and research findings related to this compound.

Antioxidant Activity

Research indicates that thiols, including this compound, exhibit significant antioxidant properties. These compounds can effectively neutralize free radicals, reducing oxidative damage in cells. A study demonstrated that derivatives of benzenethiol could protect against oxidative stress in cellular models by modulating antioxidant enzyme activities .

Cytotoxicity and Anticancer Properties

Several studies have explored the cytotoxic effects of thiols on cancer cell lines. For instance, this compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial pathways . The compound's ability to modify redox states within cells contributes to its anticancer potential.

Enzyme Inhibition

Thiols are known to interact with various enzymes by forming mixed disulfides or modifying active site residues. Research has indicated that this compound can inhibit certain enzymes involved in cancer metabolism, thus providing a dual mechanism for its anticancer effects .

Case Studies

- Study on Antioxidant Effects : A recent study evaluated the protective effects of this compound on human fibroblasts exposed to oxidative stress. The results showed a significant reduction in markers of oxidative damage when treated with the compound compared to untreated controls, suggesting its potential as a protective agent in skin therapies.

- Cytotoxicity Assessment : In vitro experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-(trimethylsilyl)benzenethiol, and how do reaction conditions influence yield and purity?

Methodological Answer: The Sonogashira coupling reaction is a key step for synthesizing arylthiol derivatives with tailored substituents. For this compound, the reaction typically involves halogenated precursors (e.g., 4-bromobenzenethiol) and trimethylsilylacetylene under Pd/Cu catalysis. Critical parameters include:

- Catalyst loading : Pd(PPh₃)₄ (1–2 mol%) with CuI (5 mol%) in degassed THF.

- Temperature : 60–80°C for 12–24 hours.

- Workup : Purification via column chromatography (hexane/ethyl acetate) to isolate the product. Yield optimization requires strict anhydrous conditions and inert atmosphere to prevent oxidation of the thiol group .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst System | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | 65–75 | ≥95 | Sensitivity to moisture |

| Grignard Substitution | Mg, TMS-Cl | 50–60 | 85–90 | Competing side reactions |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : The trimethylsilyl (TMS) group exhibits a distinct singlet at ~0.3 ppm (¹H) and ~0–5 ppm (¹³C). The aromatic protons appear as a doublet (J = 8.5 Hz) at ~7.3–7.5 ppm due to para-substitution .

- FT-IR : Strong S-H stretch at 2550–2600 cm⁻¹ (weak due to steric shielding by TMS). Si-C stretches at 1250 cm⁻¹ and 840 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 182.36 (C₉H₁₄SSi) with fragmentation patterns confirming the TMS group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store under nitrogen at –20°C to prevent oxidation. Avoid prolonged exposure to light.

- Handling : Use glove boxes or Schlenk lines for air-sensitive steps. Always work in a fume hood with PPE (nitrile gloves, lab coat, goggles).

- Decontamination : Neutralize spills with 10% sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How can electrochemical reduction of this compound monolayers be optimized for biosensor applications?

Methodological Answer: The compound’s electrochemical behavior is studied using cyclic voltammetry (CV) on gold electrodes. Key steps:

- Monolayer Formation : Immerse Au electrodes in 1 mM ethanolic solution of the thiol for 24 hours.

- Reduction Potential : The nitro-to-hydroxylamine reduction occurs at –0.4 to –0.6 V (vs. Ag/AgCl). The TMS group stabilizes the monolayer, reducing desorption during redox cycling .

- Data Contradictions : Discrepancies in surface coverage (Γ) may arise from incomplete monolayer formation. Use electrochemical impedance spectroscopy (EIS) to validate Γ values.

Q. What strategies resolve structural ambiguities in this compound derivatives using crystallography?

Methodological Answer: X-ray crystallography is critical for resolving substituent orientation. For example:

- Crystal Growth : Slow evaporation of a dichloromethane/hexane solution yields suitable crystals.

- Data Interpretation : The TMS group causes significant thermal motion, requiring high-resolution data (≤0.8 Å). Use SHELXL for refinement, focusing on the Si-C bond length (1.86–1.89 Å) and C-Si-C angles (~109.5°) .

Q. How does the TMS group influence the reactivity of this compound in copper-mediated cross-coupling reactions?

Methodological Answer: The TMS group acts as a steric and electronic modulator:

- Steric Effects : Hinders nucleophilic attack at the sulfur atom, requiring bulky ligands (e.g., Xantphos) to stabilize Cu intermediates.

- Electronic Effects : The electron-donating TMS group increases the electron density on sulfur, accelerating oxidative addition steps. Example: In S-cyclopropylation, use CuI (10 mol%), K₂CO₃, and DMF at 100°C for 12 hours to achieve ≥70% conversion .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

Methodological Answer: Splitting anomalies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.